4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Overview
Description
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid is a chemical compound with the molecular formula C9H6BrN3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a triazole ring, and a benzoic acid moiety, which contribute to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . The interaction between this compound and these enzymes is primarily through binding to their active sites, leading to the inhibition of their catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further modulating their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth. Furthermore, this compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their function. For example, it can inhibit the activity of topoisomerases by stabilizing the DNA-topoisomerase complex, preventing the relaxation of supercoiled DNA and ultimately leading to cell death . Additionally, this compound can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, and can bind to plasma proteins, affecting its distribution and accumulation in tissues . The localization of this compound within cells can influence its activity and function, making it crucial to study its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of this compound in these compartments can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the reaction of 4-bromo-2-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate and ammonium acetate to yield the triazole ring . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of various derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, triazole derivatives, and esters. These products can be further utilized in various chemical and biological applications .
Scientific Research Applications
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: Contains an additional carboxylic acid group, which can influence its solubility and chemical properties.
Uniqueness
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its biological activity. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
4-bromo-2-(1,2,4-triazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-2-7(9(14)15)8(3-6)13-5-11-4-12-13/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEPQFGPVWZUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2C=NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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